molecular formula C8H14O2 B3111391 1-Oxaspiro[3.5]nonan-7-ol CAS No. 1823584-01-5

1-Oxaspiro[3.5]nonan-7-ol

Cat. No.: B3111391
CAS No.: 1823584-01-5
M. Wt: 142.2 g/mol
InChI Key: XMOBSKGLTXGRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for 1-Oxaspiro[3.5]nonan-7-ol is 1S/C8H14O2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,9H,1-6H2 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecule has a spiro center, which is a carbon that is bonded to two nonadjacent oxygens in a three-membered ring.

Scientific Research Applications

Synthesis and Structural Studies

  • Model Studies for Anisatin Synthesis : An early study focused on synthesizing 2-oxaspiro[3.5]nonane as a model for anisatin, a naturally occurring compound with biological significance. This research involved the synthesis of oxetanes and their subsequent oxidation to β-lactones, demonstrating the versatility of spiro compounds in synthetic chemistry (Kato, Kitahara, & Yoshikoshi, 1985).

  • Spiroaminal Synthesis : Spiroaminals, such as 1-oxa-7-azaspiro[5.5]undecane and related structures, are at the core of several biologically active compounds. A review summarized various synthetic strategies for these molecules, highlighting their relevance in pharmaceutical and chemical research (Sinibaldi & Canet, 2008).

  • β-Lactone Synthesis via Aldolization : Research has been conducted on the synthesis of β-lactones, such as 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one, through the aldolization of ketones with phenyl ester enolates. This study contributes to the understanding of spiro compound formation and their potential applications (Wedler & Schick, 2003).

Biological and Medicinal Applications

  • Antimicrobial Agents Synthesis : Spiroheterocyclic systems, including 1-oxa-4-thiaspiro[4.4]nonan-2-one, have been synthesized and tested as antimicrobial agents. This research highlights the potential of spiro compounds in developing new antimicrobial drugs (Al-Ahmadi, 1996).

  • Pheromone Analogues in Insects : Oxaspiropentane derivatives have been explored as potential sex pheromone analogues in insects, particularly the gypsy moth. This research provides insights into the role of spiro compounds in insect communication and control (Solari et al., 2007).

Material Science and Organic Synthesis

  • Synthesis of Functionalized Spiro Compounds : Studies on the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reveal the significance of spiro compounds in material science and organic synthesis (Santos et al., 2000).

  • Spironucleosides Synthesis : Research on synthesizing spironucleosides using a 1-oxaspiro[4.4]nonane skeleton derived from D-glucose showcases the application of spiro compounds in nucleoside chemistry, which is crucial in pharmaceuticals (Maity et al., 2010).

Properties

IUPAC Name

1-oxaspiro[3.5]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-1-3-8(4-2-7)5-6-10-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOBSKGLTXGRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxaspiro[3.5]nonan-7-ol
Reactant of Route 2
1-Oxaspiro[3.5]nonan-7-ol
Reactant of Route 3
1-Oxaspiro[3.5]nonan-7-ol
Reactant of Route 4
1-Oxaspiro[3.5]nonan-7-ol
Reactant of Route 5
1-Oxaspiro[3.5]nonan-7-ol
Reactant of Route 6
1-Oxaspiro[3.5]nonan-7-ol

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